molecular formula C14H11NO3 B189139 Methanone, (4-methyl-3-nitrophenyl)phenyl- CAS No. 79482-00-1

Methanone, (4-methyl-3-nitrophenyl)phenyl-

Cat. No. B189139
CAS RN: 79482-00-1
M. Wt: 241.24 g/mol
InChI Key: AIHPHIHMHMQFGD-UHFFFAOYSA-N
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Description

Methanone, (4-methyl-3-nitrophenyl)phenyl-, also known as MNPN, is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

Methanone, (4-methyl-3-nitrophenyl)phenyl- exerts its biological activity through various mechanisms. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane and cell wall. Methanone, (4-methyl-3-nitrophenyl)phenyl- also induces apoptosis in cancer cells by activating the caspase pathway. It inhibits the activity of acetylcholinesterase by binding to its active site and preventing the breakdown of acetylcholine.

Biochemical And Physiological Effects

Methanone, (4-methyl-3-nitrophenyl)phenyl- has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species. Methanone, (4-methyl-3-nitrophenyl)phenyl- has also been found to alter the expression of various genes involved in cell signaling and metabolism. It has been shown to have neuroprotective effects by reducing the damage caused by oxidative stress in neuronal cells.

Advantages And Limitations For Lab Experiments

Methanone, (4-methyl-3-nitrophenyl)phenyl- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high degree of selectivity for its biological targets, making it a useful tool for studying specific pathways and processes. However, Methanone, (4-methyl-3-nitrophenyl)phenyl- also has some limitations. It is highly toxic and can be hazardous to handle. Its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the study of Methanone, (4-methyl-3-nitrophenyl)phenyl-. One potential application is in the development of new antibacterial and antifungal agents. Methanone, (4-methyl-3-nitrophenyl)phenyl-'s ability to inhibit the growth of bacteria and fungi makes it a promising candidate for further research in this area. Another potential application is in the development of new anticancer agents. Methanone, (4-methyl-3-nitrophenyl)phenyl-'s ability to induce apoptosis in cancer cells makes it a potential lead compound for the development of new chemotherapeutic agents. Additionally, Methanone, (4-methyl-3-nitrophenyl)phenyl-'s ability to act as a fluorescent probe for metal ions could be further explored for its potential applications in biological imaging and sensing.

Synthesis Methods

Methanone, (4-methyl-3-nitrophenyl)phenyl- can be synthesized by the reaction of 4-methyl-3-nitrobenzaldehyde with acetophenone in the presence of a strong base. The reaction is carried out under reflux conditions and the product is purified by recrystallization.

Scientific Research Applications

Methanone, (4-methyl-3-nitrophenyl)phenyl- has been widely used in scientific research due to its potential applications in various fields. It has been extensively studied for its antibacterial, antifungal, and antitumor activities. Methanone, (4-methyl-3-nitrophenyl)phenyl- has also been used as a fluorescent probe for the detection of metal ions in biological systems. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

CAS RN

79482-00-1

Product Name

Methanone, (4-methyl-3-nitrophenyl)phenyl-

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

(4-methyl-3-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C14H11NO3/c1-10-7-8-12(9-13(10)15(17)18)14(16)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

AIHPHIHMHMQFGD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Other CAS RN

79482-00-1

Origin of Product

United States

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